Indeno(1,2,3-de)benz(a)anthracen-9-ol, 9-acetate
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Overview
Description
Indeno(1,2,3-de)benz(a)anthracen-9-ol, 9-acetate is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its intricate structure, which includes multiple fused aromatic rings. It is known for its significant molecular weight and specific chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indeno(1,2,3-de)benz(a)anthracen-9-ol, 9-acetate typically involves multi-step organic reactions. The process often starts with the formation of the core indenoanthracene structure, followed by functionalization to introduce the hydroxyl and acetate groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Indeno(1,2,3-de)benz(a)anthracen-9-ol, 9-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives .
Scientific Research Applications
Indeno(1,2,3-de)benz(a)anthracen-9-ol, 9-acetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Mechanism of Action
The mechanism by which Indeno(1,2,3-de)benz(a)anthracen-9-ol, 9-acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can modulate various biochemical pathways, leading to changes in cellular functions. The specific pathways involved depend on the context of its application, such as its role in inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzo[a]anthracene: Another PAH with a similar structure but different functional groups.
Chrysene: A PAH with fewer fused rings and different chemical properties.
Dibenz[a,h]anthracene: A PAH with a similar number of rings but different ring fusion patterns.
Uniqueness
Indeno(1,2,3-de)benz(a)anthracen-9-ol, 9-acetate is unique due to its specific arrangement of aromatic rings and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
111189-49-2 |
---|---|
Molecular Formula |
C26H16O2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
10-hexacyclo[11.10.1.02,11.04,9.014,19.020,24]tetracosa-1(24),2,4,6,8,10,12,14,16,18,20,22-dodecaenyl acetate |
InChI |
InChI=1S/C26H16O2/c1-15(27)28-26-17-8-3-2-7-16(17)13-22-21-12-6-11-20-18-9-4-5-10-19(18)23(25(20)21)14-24(22)26/h2-14H,1H3 |
InChI Key |
HVVSYIXMHRMXOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C=C3C4=CC=CC=C4C5=CC=CC(=C53)C2=CC6=CC=CC=C61 |
Origin of Product |
United States |
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